molecular formula C15H14N2O2S B12683859 N-(4-Methoxybenzoyl)-N'-phenylthiourea CAS No. 59849-29-5

N-(4-Methoxybenzoyl)-N'-phenylthiourea

Cat. No.: B12683859
CAS No.: 59849-29-5
M. Wt: 286.4 g/mol
InChI Key: ZBRKECUPIBHSNI-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzoyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a methoxybenzoyl group attached to a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzoyl)-N’-phenylthiourea typically involves the reaction of 4-methoxybenzoyl chloride with phenylthiourea. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methoxybenzoyl chloride+PhenylthioureaN-(4-Methoxybenzoyl)-N’-phenylthiourea+HCl\text{4-Methoxybenzoyl chloride} + \text{Phenylthiourea} \rightarrow \text{N-(4-Methoxybenzoyl)-N'-phenylthiourea} + \text{HCl} 4-Methoxybenzoyl chloride+Phenylthiourea→N-(4-Methoxybenzoyl)-N’-phenylthiourea+HCl

Industrial Production Methods

Industrial production methods for N-(4-Methoxybenzoyl)-N’-phenylthiourea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzoyl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(4-Methoxybenzoyl)-N’-phenylthiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzoyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzoyl)-N’-phenylurea: Similar in structure but with a urea moiety instead of thiourea.

    N-(4-Methoxybenzoyl)-L-cysteine: Contains a cysteine residue instead of phenylthiourea.

    4-Methoxybenzoyl chloride: A precursor used in the synthesis of N-(4-Methoxybenzoyl)-N’-phenylthiourea.

Uniqueness

N-(4-Methoxybenzoyl)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

59849-29-5

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-methoxy-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C15H14N2O2S/c1-19-13-9-7-11(8-10-13)14(18)17-15(20)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,20)

InChI Key

ZBRKECUPIBHSNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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